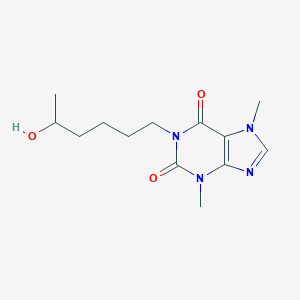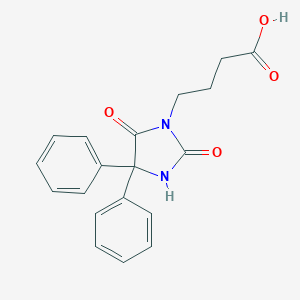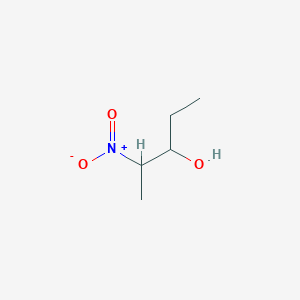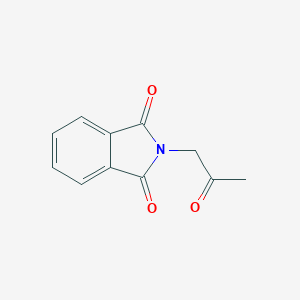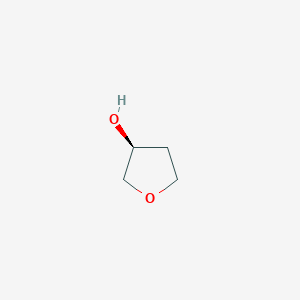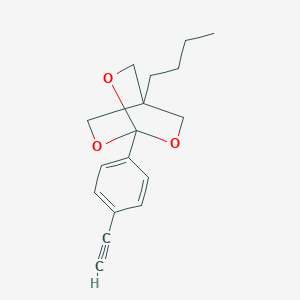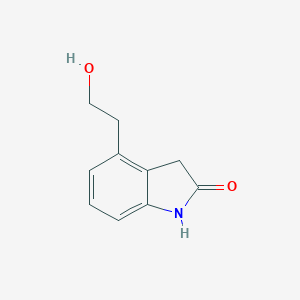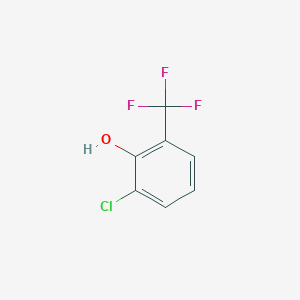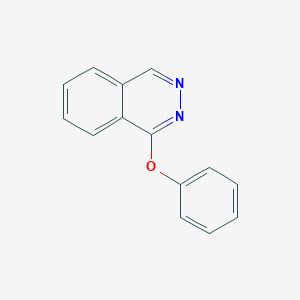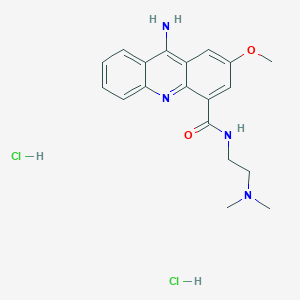
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-2-methoxy-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-2-methoxy-, dihydrochloride, also known as DAPI, is a fluorescent stain that is widely used in scientific research. It is a small molecule that can penetrate cell membranes and bind to DNA, making it useful for visualizing the nucleus in live or fixed cells.
作用機序
The mechanism of action of 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-2-methoxy-, dihydrochloride involves the binding of the molecule to the minor groove of double-stranded DNA. It has a high affinity for AT-rich regions of DNA and can distinguish between single-stranded and double-stranded DNA. 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-2-methoxy-, dihydrochloride does not interfere with DNA replication or transcription, making it a useful tool for studying these processes in live cells.
生化学的および生理学的効果
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-2-methoxy-, dihydrochloride has no known biochemical or physiological effects on cells or organisms. It is non-toxic and does not induce DNA damage or mutations. However, it is important to note that 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-2-methoxy-, dihydrochloride is a potential mutagen and should be handled with care.
実験室実験の利点と制限
The advantages of using 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-2-methoxy-, dihydrochloride in lab experiments include its high specificity for DNA, its ability to penetrate cell membranes, and its compatibility with a wide range of fixation and staining protocols. However, 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-2-methoxy-, dihydrochloride has some limitations, such as its potential mutagenicity, its inability to distinguish between live and dead cells, and its limited spectral range, which can make it difficult to use in multiplexed imaging experiments.
将来の方向性
There are several potential future directions for research involving 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-2-methoxy-, dihydrochloride. One area of interest is the development of new fluorescent dyes that can be used in combination with 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-2-methoxy-, dihydrochloride for multiplexed imaging experiments. Another area of interest is the development of new imaging techniques that can provide higher resolution and more dynamic information about chromatin structure and gene expression in living cells. Finally, there is ongoing research into the potential use of 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-2-methoxy-, dihydrochloride and other DNA-binding dyes for diagnostic and therapeutic applications in medicine.
合成法
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-2-methoxy-, dihydrochloride can be synthesized through a multi-step process that involves the reaction of 4-chloroacridine with ethylenediamine to form 4-acridinecarboxamide, which is then reacted with N,N-dimethylethylenediamine to form the final product, 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-2-methoxy-, dihydrochloride. The dihydrochloride salt is typically used for biological applications.
科学的研究の応用
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-2-methoxy-, dihydrochloride is commonly used in fluorescence microscopy to visualize the nucleus of cells. It binds specifically to the minor groove of double-stranded DNA and emits blue fluorescence upon excitation with ultraviolet light. This allows researchers to study the structure and dynamics of chromatin, DNA replication, and gene expression in living cells.
特性
CAS番号 |
100113-04-0 |
|---|---|
製品名 |
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-2-methoxy-, dihydrochloride |
分子式 |
C19H24Cl2N4O2 |
分子量 |
411.3 g/mol |
IUPAC名 |
9-amino-N-[2-(dimethylamino)ethyl]-2-methoxyacridine-4-carboxamide;dihydrochloride |
InChI |
InChI=1S/C19H22N4O2.2ClH/c1-23(2)9-8-21-19(24)15-11-12(25-3)10-14-17(20)13-6-4-5-7-16(13)22-18(14)15;;/h4-7,10-11H,8-9H2,1-3H3,(H2,20,22)(H,21,24);2*1H |
InChIキー |
GFRJAXLRZXRPKC-UHFFFAOYSA-N |
SMILES |
CN(C)CCNC(=O)C1=CC(=CC2=C(C3=CC=CC=C3N=C12)N)OC.Cl.Cl |
正規SMILES |
CN(C)CCNC(=O)C1=CC(=CC2=C(C3=CC=CC=C3N=C12)N)OC.Cl.Cl |
その他のCAS番号 |
100113-04-0 |
同義語 |
9-Amino-N-(2-(dimethylamino)ethyl)-2-methoxy-4-acridinecarboxamide dih ydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



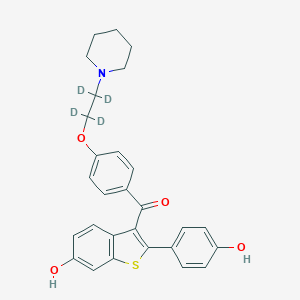
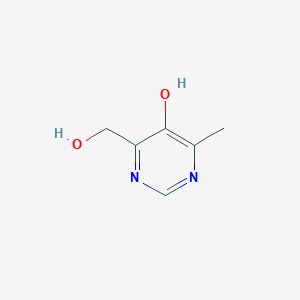
![4-Hexyl-4'-[2-(4-isothiocyanatophenyl)ethyl]-1,1'-biphenyl](/img/structure/B19284.png)
